3-Fluoro-3-deoxy-D-xylofuranose
Overview
Description
3-Fluoro-3-deoxy-D-xylofuranose is an indispensable biomedical compound with immense therapeutic potential . It exhibits a distinctive molecular structure and exemplifies a novel avenue for the creation of antiviral pharmaceuticals and targeted interventions against viral infections .
Synthesis Analysis
The synthesis of 3-Fluoro-3-deoxy-D-xylofuranose employs a D- to L-sugar translation strategy, and involves an enzymatic oxidation of 3-deoxy-3-fluoro-L-fucitol . The synthesis of this compound has been achieved using Suzuki and Stille cross-coupling reactions .
Molecular Structure Analysis
The 3-Fluoro-3-deoxy-D-xylofuranose molecule contains a total of 19 bond(s). There are 10 non-H bond(s), 1 rotatable bond(s), 1 five-membered ring(s), 3 hydroxyl group(s), 1 primary alcohol(s), 1 secondary alcohol(s), 1 ether(s) (aliphatic) and 1 Oxolane(s) .
Chemical Reactions Analysis
The 3-Fluoro-3-deoxy-D-xylofuranose molecule has been used in the structure elucidation of fluorinated compounds embedded in complex mixtures . The transformation most likely diverges from the SN1 or SN2 pathway, but instead operates via a neighbouring-group participation .
Physical And Chemical Properties Analysis
3-Fluoro-3-deoxy-D-xylofuranose has a molecular weight of 152.121 Da . It is a compound useful in organic synthesis . It has a melting point of 127 °C and a boiling point of 403.1±45.0 °C (Predicted). Its density is 1.415±0.06 g/cm3 (Predicted) .
Scientific Research Applications
Synthesis and Structural Insights
3-Fluoro-3-deoxy-D-xylofuranose and its derivatives are key intermediates in the synthesis of fluorinated carbohydrates, which have notable applications in medicinal chemistry due to their biological activity. The synthesis of these compounds involves complex chemical reactions, including nucleophilic displacement, epoxidation, and fluorination processes. For example, 5-deoxy-5-fluoro-D-xylose, a related compound, was synthesized through an exchange reaction, showcasing the intricate methodologies involved in incorporating fluorine into carbohydrate structures (Kent & Young, 1971).
Applications in Nucleoside Synthesis
Fluorinated sugars are crucial for the synthesis of nucleoside analogs, which are potential therapeutic agents. The fluorinated nucleosides derived from 3-deoxy-3-fluoro-α-D-xylose have been explored for their antiviral and antitumor properties. These compounds exhibit significant inhibitory effects on a variety of tumor cell lines and DNA/RNA viruses, highlighting their potential in pharmaceutical development (Mikhailopulo et al., 1991).
Role in Polymer Synthesis
Additionally, 3-Fluoro-3-deoxy-D-xylofuranose derivatives have been utilized in the synthesis of polymers. For instance, stereoregular 3-acetamido-3-deoxy-(1→5)-α-D-xylofuranan was synthesized via selective ring-opening polymerization, demonstrating the versatility of these fluorinated sugars in creating complex macromolecular structures for various applications, including biomedical engineering (Borjihan & Uryu, 1998).
Bioorganic and Medicinal Chemistry
The integration of fluorine into carbohydrates leads to the development of compounds with enhanced biological activities. For example, fluorinated carbohydrates have been studied for their binding and catalytic efficiencies in biochemical processes, such as those catalyzed by enzymes like yeast aldose reductase. The altered properties of these fluorinated derivatives make them superior to non-fluorinated counterparts in certain biochemical applications, showcasing the impact of fluorine incorporation on biological function (Hadwiger et al., 1999).
Safety And Hazards
properties
IUPAC Name |
(3S,4R,5R)-4-fluoro-5-(hydroxymethyl)oxolane-2,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO4/c6-3-2(1-7)10-5(9)4(3)8/h2-5,7-9H,1H2/t2-,3+,4-,5?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBLAOXQXYQYNW-IOVATXLUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@H](C(O1)O)O)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001305130 | |
Record name | 3-Deoxy-3-fluoro-D-xylofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001305130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-deoxy-D-xylofuranose | |
CAS RN |
238418-63-8 | |
Record name | 3-Deoxy-3-fluoro-D-xylofuranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=238418-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Deoxy-3-fluoro-D-xylofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001305130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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